molecular formula C21H37NO2 B14461616 1-Dodecanamine, N,N-dimethyl-, benzoate CAS No. 68473-31-4

1-Dodecanamine, N,N-dimethyl-, benzoate

Cat. No.: B14461616
CAS No.: 68473-31-4
M. Wt: 335.5 g/mol
InChI Key: CKCXTNZTRRWVSM-UHFFFAOYSA-N
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Description

1-Dodecanamine, N,N-dimethyl-, benzoate is an organic compound with the molecular formula C21H35NO2. It is a derivative of 1-Dodecanamine, N,N-dimethyl-, where the amine group is substituted with a benzoate ester. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecanamine, N,N-dimethyl-, benzoate can be synthesized through the esterification of 1-Dodecanamine, N,N-dimethyl- with benzoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecanamine, N,N-dimethyl-, benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-Dodecanamine, N,N-dimethyl- and benzoic acid.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Substitution Reactions: Common nucleophiles include amines, alcohols, and thiols, and the reactions are typically conducted in polar solvents such as ethanol or methanol.

Major Products Formed:

    Hydrolysis: 1-Dodecanamine, N,N-dimethyl- and benzoic acid.

    Substitution Reactions: Depending on the nucleophile used, various substituted amines or esters can be formed.

Scientific Research Applications

1-Dodecanamine, N,N-dimethyl-, benzoate has several applications in scientific research:

    Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.

    Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: It is investigated for its potential use in drug delivery systems, particularly in the formulation of liposomes and micelles.

    Industry: The compound is used in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-Dodecanamine, N,N-dimethyl-, benzoate is primarily related to its surfactant properties. The compound can interact with lipid bilayers and proteins, altering their structure and function. In drug delivery systems, it can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes.

Comparison with Similar Compounds

    1-Dodecanamine, N,N-dimethyl-: The parent compound without the benzoate ester.

    N,N-Dimethyldodecylamine: A similar tertiary amine with a different alkyl chain length.

    Lauryldimethylamine: Another tertiary amine with a similar structure but different functional groups.

Uniqueness: 1-Dodecanamine, N,N-dimethyl-, benzoate is unique due to the presence of the benzoate ester, which imparts distinct chemical and physical properties. This ester group enhances the compound’s ability to interact with aromatic systems and provides additional functionality for chemical modifications.

Properties

CAS No.

68473-31-4

Molecular Formula

C21H37NO2

Molecular Weight

335.5 g/mol

IUPAC Name

benzoic acid;N,N-dimethyldodecan-1-amine

InChI

InChI=1S/C14H31N.C7H6O2/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;8-7(9)6-4-2-1-3-5-6/h4-14H2,1-3H3;1-5H,(H,8,9)

InChI Key

CKCXTNZTRRWVSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)C.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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